molecular formula C21H11ClFN3O5 B11547568 2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11547568
M. Wt: 439.8 g/mol
InChI Key: ZYGUDOOMVKWSOX-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step involves the formation of the imine linkage with the nitrobenzodioxole moiety under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to the formation of various substituted benzoxazole compounds.

Scientific Research Applications

2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole
  • 2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzothiazol-5-amine

Uniqueness

Compared to similar compounds, 2-(2-chloro-4-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H11ClFN3O5

Molecular Weight

439.8 g/mol

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C21H11ClFN3O5/c22-15-6-12(23)1-3-14(15)21-25-16-7-13(2-4-18(16)31-21)24-9-11-5-19-20(30-10-29-19)8-17(11)26(27)28/h1-9H,10H2

InChI Key

ZYGUDOOMVKWSOX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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